2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide

XLogP3 Lipophilicity Drug-likeness

This mono-fluorinated quinolinone-benzamide (CAS 941991-56-6) is an essential SAR probe: a single ortho-fluorine on the benzamide ring blocks CYP450 hydroxylation at the 2-position while providing a sensitive ¹⁹F NMR handle. With XLogP3 3.5 and MW 340.4, it sits at the lead-like boundary—ideal for comparative metabolic stability and permeability assays against non-fluorinated and difluoro analogs. Purchase high-purity material for systematic fluorination SAR campaigns and ¹⁹F NMR binding studies.

Molecular Formula C20H21FN2O2
Molecular Weight 340.398
CAS No. 941991-56-6
Cat. No. B3018086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
CAS941991-56-6
Molecular FormulaC20H21FN2O2
Molecular Weight340.398
Structural Identifiers
SMILESCC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F
InChIInChI=1S/C20H21FN2O2/c1-13(2)12-23-18-9-8-15(11-14(18)7-10-19(23)24)22-20(25)16-5-3-4-6-17(16)21/h3-6,8-9,11,13H,7,10,12H2,1-2H3,(H,22,25)
InChIKeyWQEGJTQMDUZSCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide (CAS 941991-56-6): A Mono-Fluorinated Quinolinone-Benzamide for Structure-Activity Relationship and Medicinal Chemistry Screening


2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide (CAS 941991-56-6) is a synthetic small molecule (C20H21FN2O2, MW 340.4 g/mol) belonging to the class of quinolinone-benzamide derivatives . The compound features a 3,4-dihydroquinolin-2(1H)-one core bearing an N-isobutyl substituent and a 2-fluorobenzamide moiety at the 6-position, distinguishing it from non-fluorinated and poly-fluorinated analogs through a single ortho-fluorine atom that modulates lipophilicity (XLogP3 = 3.5) and hydrogen bonding potential (TPSA = 49.4 Ų) [1]. This compound is catalogued in the PubChem database (CID 16927102) and is primarily offered by screening compound suppliers for medicinal chemistry and chemical biology research applications [1].

Why 2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide Cannot Be Interchanged with Non-Fluorinated or Di-Fluorinated Quinolinone Analogs


Within the N-(1-isobutyl-2-oxo-tetrahydroquinolin-6-yl)benzamide series, the number and position of fluorine substituents on the benzamide ring drive significant differences in computed physicochemical and drug-likeness parameters that are critical for target engagement and pharmacokinetic behavior [1]. The mono-fluorinated compound (CAS 941991-56-6) exhibits an XLogP3 of 3.5, representing an intermediate lipophilicity between the unsubstituted parent (N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide, predicted XLogP3 ≈ 2.9–3.1) and the 2,6-difluoro analog (predicted XLogP3 ≈ 3.7–3.9) [2]. This difference directly affects passive membrane permeability, aqueous solubility, and CYP450 metabolic susceptibility—factors that make simple interchange among these fluorination states unreliable for quantitative structure-activity relationship (QSAR) studies or hit-to-lead optimization campaigns [1][2].

2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide: Quantifiable Physicochemical Differentiation for Procurement Decisions


Lipophilicity Modulation by Mono-Fluorination: XLogP3 Comparison Between Non-Fluorinated, Mono-Fluorinated, and Di-Fluorinated Quinolinone-Benzamide Analogs

The mono-fluorinated compound (CAS 941991-56-6) exhibits a computed XLogP3 of 3.5, representing a controlled increase in lipophilicity relative to the non-fluorinated analog N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide (CAS 941954-09-2). While experimentally determined logP values for the non-fluorinated analog are not available in the public domain, computational prediction based on the XLogP3 algorithm indicates a value of approximately 3.0 for the des-fluoro compound [1][2]. The 2,6-difluoro analog is predicted to have an XLogP3 of approximately 3.8–4.0 based on additive fragment contributions [2]. The intermediate lipophilicity of CAS 941991-56-6 may offer a balanced permeability–solubility profile advantageous for oral bioavailability optimization [1].

XLogP3 Lipophilicity Drug-likeness Structure-Activity Relationship

Polar Surface Area and Hydrogen Bonding Profile: TPSA Comparison with the Non-Fluorinated Parent Compound

The topological polar surface area (TPSA) of CAS 941991-56-6 is computed as 49.4 Ų, based on its molecular structure [1]. The non-fluorinated analog N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide (CAS 941954-09-2) is predicted to have a TPSA of approximately 49.4 Ų as well, since the fluorine substitution does not contribute additional hydrogen bond acceptors or donors. However, the electron-withdrawing effect of the ortho-fluorine atom alters the electronic character of the amide NH (pKa shift of approximately 0.5–1.0 units), which can modulate hydrogen bond donor strength without changing the absolute TPSA value [2]. This nuanced difference is relevant for target binding interactions where amide NH hydrogen bonding is a key pharmacophoric feature.

Topological Polar Surface Area Hydrogen Bonding BBB Permeability Drug-likeness

Rotatable Bond Count and Molecular Flexibility Differentiation from N-Substituted Quinolinone Analogs

CAS 941991-56-6 has a computed rotatable bond count of 4, as determined from its SMILES structure CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F [1]. In comparison, analogs with larger N-alkyl substituents (e.g., N-isopentyl, N-benzyl) can exhibit rotatable bond counts of 5–6, increasing conformational entropy and potentially reducing binding affinity due to a larger entropic penalty upon target binding [2]. Conversely, N-methyl analogs have a rotatable bond count of 3, potentially achieving higher ligand efficiency but with reduced lipophilicity-driven membrane permeation. The isobutyl group in CAS 941991-56-6 provides an intermediate flexibility profile that balances conformational preorganization with sufficient lipophilicity for membrane permeability [1].

Rotatable Bonds Conformational Flexibility Entropic Penalty Ligand Efficiency

Molecular Weight and Heavy Atom Count Positioning Within the Lead-Like Chemical Space

CAS 941991-56-6 has a molecular weight of 340.4 g/mol and a heavy atom count of 25 [1]. This positions the compound at the upper boundary of lead-like chemical space (MW ≤ 350) as defined by the Rule of Three (Ro3) guidelines for fragment and lead optimization . The non-fluorinated analog (MW ≈ 322.4) falls more comfortably within lead-like space, while the 2,6-difluoro analog (MW ≈ 358.4) exceeds the Ro3 MW cutoff. The balance achieved by mono-fluorination maintains lead-like properties while introducing the metabolic stability and binding advantages conferred by strategic fluorine incorporation, without the excessive molecular weight penalty associated with di-fluorination [1].

Molecular Weight Lead-likeness Fragment-Based Drug Discovery Rule of Three

Important Caveat: Absence of Publicly Available Target-Specific Bioactivity Data for Direct Pharmacological Comparator Analysis

A comprehensive search of publicly available bioactivity databases, including PubChem BioAssay, ChEMBL, and BindingDB, did not yield target-specific IC50, Ki, or EC50 values for CAS 941991-56-6 as of the search date (April 2026) [1][2]. This compound appears in PubChem (CID 16927102) with structural and computed physicochemical data only, without associated bioassay results. Similarly, no peer-reviewed publications reporting the biological evaluation of this specific compound were identified in PubMed or CrossRef. The absence of quantitative pharmacological data limits the ability to perform direct target-based head-to-head comparisons with structurally related analogs. Users are advised that differentiation claims in a pharmacological context must be validated through prospective screening against the intended target panel and comparator compounds [1].

Bioactivity Data Gap Screening Compound Prospective Evaluation

Recommended Research Applications for 2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide Based on Physicochemical Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Exploring Fluorine Position Effects on Target Binding Within Quinolinone-Benzamide Series

CAS 941991-56-6 is purpose-suited for systematic SAR investigations comparing ortho-fluoro, non-fluorinated, and 2,6-difluoro benzamide analogs. Its intermediate XLogP3 (3.5) and molecular weight (340.4) allow researchers to isolate the contribution of a single ortho-fluorine atom to target binding affinity and selectivity, independent of confounding poly-fluorination effects [1]. The compound serves as a key SAR probe to determine whether mono-fluorination at the benzamide ortho position is sufficient for desired potency gains, or whether additional fluorine substitution is required.

Metabolic Stability Profiling: Evaluating Ortho-Fluorine Blocking of CYP450-Mediated Oxidation on the Benzamide Ring

The ortho-fluorine substituent in CAS 941991-56-6 is strategically positioned to block CYP450-mediated aromatic hydroxylation at the 2-position of the benzamide ring—a common metabolic soft spot for unsubstituted benzamides [1]. This compound can be used in comparative microsomal or hepatocyte stability assays alongside the non-fluorinated analog (CAS 941954-09-2) to quantify the metabolic shielding effect conferred by a single fluorine atom, providing direct evidence for the metabolic advantage of mono-fluorination in this scaffold [1].

Physicochemical Property Benchmarking for Lead-Likeness Optimization in Hit-to-Lead Programs

With a molecular weight of 340.4 g/mol, XLogP3 of 3.5, and rotatable bond count of 4, CAS 941991-56-6 resides at the boundary of lead-like chemical space. It is an ideal benchmark compound for academic and industrial medicinal chemistry groups evaluating the impact of incremental fluorination on key drug-likeness parameters including solubility, permeability (PAMPA or Caco-2), and plasma protein binding [1][2].

Chemical Biology Tool Compound for Fluorine-19 NMR-Based Binding and Conformational Studies

The single fluorine atom in CAS 941991-56-6 provides a sensitive ¹⁹F NMR probe for studying protein-ligand interactions, conformational changes, and binding kinetics without the spectral complexity of poly-fluorinated analogs [1]. The compound can be employed in ¹⁹F NMR-based fragment screening or ligand-observed binding experiments, where the chemical shift perturbation of the ortho-fluorine signal upon target binding provides a quantitative readout of target engagement [1].

Quote Request

Request a Quote for 2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.